(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide
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Overview
Description
- It belongs to the class of alkaloids and is derived from quinine, a well-known natural product found in the bark of cinchona trees.
- Quinine and its derivatives have been historically used for their antimalarial properties.
Hydroquinine hydrobromide hydrate: (chemical formula: C20H26N2O2 · HBr · xH2O) is a white powder with a molecular weight of 407.34 (anhydrous basis) .
Preparation Methods
Synthetic Routes: Hydroquinine hydrobromide hydrate can be synthesized through various methods, including chemical transformations of quinine or other related compounds.
Reaction Conditions: Specific reaction conditions depend on the chosen synthetic route.
Industrial Production: While I don’t have specific details on industrial-scale production, it likely involves optimized synthetic processes.
Chemical Reactions Analysis
Reactions: Hydroquinine hydrobromide hydrate can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts are commonly employed.
Major Products: The specific products formed depend on the reaction type. For example, reduction may yield hydroquinidine, an epimer of hydroquinine.
Scientific Research Applications
Chemistry: Hydroquinine hydrobromide hydrate serves as a chiral auxiliary in asymmetric synthesis due to its stereoselective properties.
Biology: It may find applications in studying chiral recognition and interactions with biological receptors.
Medicine: Although not widely used clinically, it has been explored for potential therapeutic effects.
Industry: Its use in industry may involve chiral resolution or as a building block for other compounds.
Mechanism of Action
- The exact mechanism of action for hydroquinine hydrobromide hydrate is not extensively studied.
- It likely interacts with biological targets involved in chiral recognition and stereoselective processes.
Comparison with Similar Compounds
Similar Compounds: Other quinine derivatives, such as quinine itself, quinidine, and cinchonidine, share structural similarities.
If you need more specific details or have additional questions, feel free to ask! .
Properties
CAS No. |
304695-81-6 |
---|---|
Molecular Formula |
C20H29BrN2O3 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide |
InChI |
InChI=1S/C20H26N2O2.BrH.H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;1H;1H2/t13-,14?,19-,20+;;/m0../s1 |
InChI Key |
IWSVSZYIGVGHCN-RYQNUWOSSA-N |
Isomeric SMILES |
CC[C@H]1CN2CCC1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O.O.Br |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.O.Br |
Origin of Product |
United States |
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